molecular formula C25H30Cl2N2O B8180348 Meclizine hydrochloride (500 MG)

Meclizine hydrochloride (500 MG)

カタログ番号: B8180348
分子量: 445.4 g/mol
InChIキー: BAAVORPTHSKWGJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Meclizine hydrochloride is a first-generation antihistamine belonging to the piperazine class. It is primarily used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. The compound exhibits antiemetic and antivertigo properties, making it effective in managing symptoms related to vestibular system disturbances .

準備方法

Synthetic Routes and Reaction Conditions: Meclizine hydrochloride is synthesized through a multi-step process involving the reaction of p-chlorobenzhydryl chloride with 1-(3-methylbenzyl)piperazine. The reaction typically occurs in the presence of a base such as sodium hydroxide, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the synthesis of meclizine hydrochloride involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the preparation of intermediates, purification steps, and crystallization to obtain the final product. Techniques such as solid dispersion and wet granulation are employed to enhance the solubility and bioavailability of the compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

科学的研究の応用

FDA-Approved Indications

Meclizine is recognized for its effectiveness in treating:

  • Motion Sickness : It alleviates symptoms such as dizziness, nausea, and vomiting associated with motion sickness. The recommended dosage is typically 25 to 50 mg taken one hour before travel .
  • Vertigo : It is also utilized for managing vertigo stemming from vestibular disorders, including Meniere's disease. Dosages for vertigo can range from 25 to 100 mg daily, depending on the patient's response .

Off-Label Uses

In addition to its approved uses, meclizine has several off-label applications:

  • Benign Paroxysmal Positional Vertigo (BPPV) : Meclizine is often prescribed for BPPV despite not being specifically approved for this condition .
  • Vestibular Migraine : It can be used to manage acute vestibular migraine attacks, providing relief from nausea and dizziness .
  • Achondroplasia : Recent studies indicate that meclizine may inhibit FGFR3 signaling, promoting bone growth in animal models of achondroplasia. A phase 1b clinical trial demonstrated its safety and pharmacokinetics in children with this condition, suggesting potential for future therapeutic use .

Pharmacokinetics

The pharmacokinetic profile of meclizine includes:

  • Absorption : Peak plasma concentrations are reached approximately three hours post-administration, with an onset of action around one hour .

作用機序

Meclizine hydrochloride exerts its effects by blocking histamine H1 receptors, thereby inhibiting the action of histamine. This reduces the symptoms of nausea, vomiting, and dizziness. The compound also exhibits anticholinergic properties, which contribute to its antiemetic and antivertigo effects. The molecular targets include histamine receptors and central cholinergic pathways .

類似化合物との比較

Uniqueness: Meclizine hydrochloride is unique due to its balanced efficacy and safety profile. It has a longer duration of action compared to dimenhydrinate and fewer sedative effects than promethazine. Its ability to be formulated into various dosage forms, including orodispersible tablets, enhances its versatility and patient compliance .

生物活性

Meclizine hydrochloride is a first-generation antihistamine primarily used for the treatment of motion sickness and vertigo. Its biological activity stems from its role as a histamine H1 receptor antagonist, which influences various physiological processes. This article delves into the pharmacodynamics, pharmacokinetics, clinical applications, and emerging research surrounding meclizine hydrochloride.

Meclizine exerts its effects by blocking H1 histamine receptors in the central nervous system, particularly in the vestibular system and the chemoreceptor trigger zone (CTZ) of the medulla. This action inhibits the neurotransmission pathways that mediate nausea and vertigo, thereby reducing symptoms associated with motion sickness and vestibular disorders .

Key Mechanisms:

  • Histamine H1 Antagonism: Reduces signaling through histaminergic pathways.
  • Anticholinergic Effects: Contributes to its antiemetic properties.
  • Inhibition of FGFR3 Signaling: Recent studies have indicated meclizine's potential in promoting bone growth by inhibiting fibroblast growth factor receptor 3 (FGFR3), particularly in conditions like achondroplasia .

Pharmacokinetics

Understanding the pharmacokinetic profile of meclizine is crucial for optimizing its therapeutic use.

ParameterValue
Absorption Peak plasma concentration at 3 hours post-dose
Volume of Distribution Approximately 6.78 L
Half-life 5-6 hours
Metabolism Primarily by CYP2D6 enzyme
Elimination Excreted in urine and feces; metabolites and unchanged drug

Meclizine's bioavailability can be influenced by food intake, with higher plasma concentrations observed when taken with food .

Clinical Applications

Meclizine is widely used for:

  • Motion Sickness: Effective in preventing and treating nausea and vomiting associated with motion sickness.
  • Vertigo: Demonstrated efficacy in reducing the severity and frequency of vertigo episodes in patients with vestibular disorders .
  • Achondroplasia: Emerging research suggests potential benefits in promoting bone growth through FGFR3 inhibition, although further studies are required to establish its safety and efficacy for this indication .

Case Studies and Clinical Trials

  • Efficacy in Vertigo:
    A double-blind crossover study showed that meclizine significantly outperformed placebo in treating positional and continuous vertigo, alleviating associated symptoms such as nausea and postural instability .
  • Safety Profile in Children:
    A phase 1b clinical trial involving children with achondroplasia demonstrated that meclizine was well-tolerated at doses of 12.5 mg and 25 mg over 14 days, with mild adverse events reported .
  • Pharmacokinetics in Special Populations:
    Research indicated that children exhibited different pharmacokinetic parameters compared to adults, suggesting the need for tailored dosing strategies based on age and condition .

Adverse Effects

Meclizine is generally well-tolerated; however, potential side effects include:

  • Drowsiness
  • Dry mouth
  • Fatigue
  • Nausea
  • Headaches

In cases of overdose, symptoms may include severe CNS depression and hypotension, necessitating supportive care measures .

特性

IUPAC Name

1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN2.ClH.H2O/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAVORPTHSKWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31884-77-2
Record name Meclizine dihydrochloride monohydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31884-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meclizine hydrochloride (500 MG)
Reactant of Route 2
Reactant of Route 2
Meclizine hydrochloride (500 MG)
Reactant of Route 3
Reactant of Route 3
Meclizine hydrochloride (500 MG)
Reactant of Route 4
Reactant of Route 4
Meclizine hydrochloride (500 MG)
Reactant of Route 5
Reactant of Route 5
Meclizine hydrochloride (500 MG)
Reactant of Route 6
Reactant of Route 6
Meclizine hydrochloride (500 MG)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。